molecular formula C6H11O9P-2 B1212688 (2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate CAS No. 573-35-3

(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate

Cat. No.: B1212688
CAS No.: 573-35-3
M. Wt: 258.12 g/mol
InChI Key: INAPMGSXUVUWAF-LXOASSSBSA-L
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Description

L-Myo-Inositol-1-Phosphate is a crucial biochemical compound involved in various cellular processes. It is a phosphorylated form of myo-inositol, which is a type of sugar alcohol. This compound plays a significant role in the synthesis of phosphatidylinositol and other inositol phosphates, which are essential for cell membrane structure and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Myo-Inositol-1-Phosphate can be synthesized through the enzymatic conversion of glucose-6-phosphate. The enzyme myo-inositol-1-phosphate synthase catalyzes this reaction, which involves the cyclization of glucose-6-phosphate to form L-Myo-Inositol-1-Phosphate . The reaction typically occurs under physiological conditions, with the enzyme requiring magnesium ions as a cofactor.

Industrial Production Methods

In industrial settings, the production of L-Myo-Inositol-1-Phosphate often involves microbial fermentation. Genetically engineered microorganisms, such as strains of Escherichia coli or Saccharomyces cerevisiae, are used to overproduce the enzyme myo-inositol-1-phosphate synthase. These microorganisms are cultured in bioreactors under controlled conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions

L-Myo-Inositol-1-Phosphate undergoes various chemical reactions, including:

    Phosphorylation: It can be further phosphorylated to produce higher-order inositol phosphates.

    Hydrolysis: It can be hydrolyzed by specific phosphatases to release free myo-inositol and inorganic phosphate.

    Isomerization: It can be isomerized to different inositol phosphates by specific isomerases.

Common Reagents and Conditions

    Phosphorylation: ATP and specific kinases are required for the phosphorylation reactions.

    Hydrolysis: Specific phosphatases, such as inositol monophosphatase, are used for hydrolysis.

    Isomerization: Isomerases and appropriate cofactors are needed for isomerization reactions.

Major Products

    Phosphorylation: Produces higher-order inositol phosphates like inositol trisphosphate.

    Hydrolysis: Produces free myo-inositol and inorganic phosphate.

    Isomerization: Produces various inositol phosphate isomers.

Scientific Research Applications

L-Myo-Inositol-1-Phosphate has numerous applications in scientific research:

Mechanism of Action

L-Myo-Inositol-1-Phosphate exerts its effects primarily through its role in the phosphatidylinositol signaling pathway. It serves as a precursor for the synthesis of phosphatidylinositol, which can be phosphorylated to produce phosphatidylinositol phosphates. These phosphates act as secondary messengers in various signaling pathways, regulating processes such as cell growth, apoptosis, and metabolism . The molecular targets include various kinases and phosphatases that modulate the phosphorylation state of phosphatidylinositol and its derivatives.

Comparison with Similar Compounds

L-Myo-Inositol-1-Phosphate is unique compared to other inositol phosphates due to its specific role in the initial step of the inositol phosphate pathway. Similar compounds include:

    Inositol-1,4,5-Trisphosphate: A secondary messenger involved in calcium signaling.

    Inositol-1,3,4,5-Tetrakisphosphate: Involved in regulating various cellular processes.

    Phosphatidylinositol-4,5-Bisphosphate: A precursor for inositol trisphosphate and diacylglycerol, both of which are important signaling molecules.

L-Myo-Inositol-1-Phosphate is distinct in its role as a precursor for these higher-order inositol phosphates, highlighting its importance in the biosynthesis of key signaling molecules .

Properties

CAS No.

573-35-3

Molecular Formula

C6H11O9P-2

Molecular Weight

258.12 g/mol

IUPAC Name

[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate

InChI

InChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3+,4-,5-,6?/m0/s1

InChI Key

INAPMGSXUVUWAF-LXOASSSBSA-L

Isomeric SMILES

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)([O-])[O-])O)O

SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O

2831-74-5
15421-51-9

Synonyms

inositol 1-monophosphate
inositol 1-phosphate
myoinositol 1-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
Reactant of Route 2
Reactant of Route 2
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
Reactant of Route 3
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
Reactant of Route 4
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
Reactant of Route 5
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate
Reactant of Route 6
(2,3,4,5,6-Pentahydroxycyclohexyl) dihydrogen phosphate

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